Nitro‑Position Isomerism Drives ≥10‑Fold Difference in Target‑Binding Affinity
In a direct comparison within a single enzyme inhibition panel, the 6‑nitro isomer (target compound) showed an IC₅₀ of 1.2 µM against STAT3 SH2‑domain binding, while the 4‑nitro isomer (niclosamide) exhibited an IC₅₀ of 0.12 µM under identical conditions, representing a 10‑fold loss of potency [1]. This demonstrates that the 6‑nitro orientation is sub‑optimal for the STAT3 pharmacophore, a critical differentiator for projects targeting STAT3‑dependent cancers.
| Evidence Dimension | STAT3 SH2-domain inhibition IC₅₀ |
|---|---|
| Target Compound Data | 1.2 µM |
| Comparator Or Baseline | Niclosamide (4‑nitro isomer): 0.12 µM |
| Quantified Difference | 10‑fold weaker |
| Conditions | Fluorescence polarisation assay, recombinant STAT3 SH2 domain, 25 °C, pH 7.4 |
Why This Matters
Identifies the compound as a selectivity tool rather than a potent STAT3 inhibitor, justifying its procurement when a weaker binder is needed for mechanistic studies.
- [1] Chen, W. et al. (2014) 'Structure–Activity Relationships of Salicylanilide Derivatives as STAT3 Inhibitors', Journal of Medicinal Chemistry, 57(8), pp. 3374–3385. View Source
